3-Chloro-2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
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Overview
Description
3-Chloro-2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is an organic compound with the molecular formula C11H14BClFNO2 and a molecular weight of 257.5 g/mol . This compound is a derivative of pyridine, a basic heterocyclic organic compound, and contains both chlorine and fluorine substituents, as well as a boronic ester group. It is commonly used as a building block in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions .
Scientific Research Applications
3-Chloro-2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is widely used in scientific research due to its versatility in organic synthesis . Some of its applications include:
Chemistry: Used as a building block in the synthesis of complex organic molecules through Suzuki-Miyaura coupling reactions.
Biology: Employed in the synthesis of biologically active compounds, including potential drug candidates.
Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of compounds with anticancer, antiviral, and antibacterial properties.
Industry: Used in the production of advanced materials, such as organic semiconductors and polymers.
Safety and Hazards
Mechanism of Action
Target of Action
Boronic acids and their esters, including pinacol esters, are commonly used in the suzuki-miyaura cross-coupling reactions . These reactions are widely applied in the synthesis of complex organic compounds, suggesting that the compound could target a variety of organic substrates.
Mode of Action
The compound likely interacts with its targets through a process known as transmetalation, a key step in the Suzuki-Miyaura cross-coupling reaction . In this process, the boron atom in the compound forms a bond with a transition metal catalyst, typically palladium. The organic group attached to the boron atom is then transferred to the metal, forming a new carbon-carbon bond .
Pharmacokinetics
Boronic acids and their esters are known to have relatively good bioavailability due to their stability under physiological conditions .
Result of Action
The molecular and cellular effects of the compound’s action would largely depend on the specific organic compounds being synthesized through the Suzuki-Miyaura cross-coupling reactions. The compound itself is likely to act as a building block in the synthesis of these compounds .
Action Environment
Environmental factors such as temperature, pH, and the presence of a suitable catalyst can influence the compound’s action, efficacy, and stability. For instance, the compound is typically stored at ambient temperature , and its reactivity in Suzuki-Miyaura cross-coupling reactions can be influenced by the pH of the reaction environment .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine typically involves the reaction of 3-chloro-2-fluoropyridine with bis(pinacolato)diboron in the presence of a palladium catalyst and a base . The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction conditions generally include heating the mixture to a temperature between 80-100°C for several hours.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized conditions for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield. The reaction mixture is continuously fed into the reactor, and the product is continuously removed, allowing for better control over reaction parameters and scalability.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Coupling Reactions: The boronic ester group makes it suitable for Suzuki-Miyaura coupling reactions, where it reacts with aryl or vinyl halides to form biaryl or alkenyl compounds.
Common Reagents and Conditions
Palladium Catalysts: Commonly used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, to deprotonate the boronic ester and facilitate the coupling reaction.
Solvents: Typically, polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) are used.
Major Products
The major products formed from these reactions are biaryl or alkenyl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials.
Comparison with Similar Compounds
Similar Compounds
- 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine
- 2-Fluoropyridine-5-boronic acid pinacol ester
- 2-Methoxypyridine-5-boronic acid pinacol ester
Uniqueness
3-Chloro-2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is unique due to its combination of chlorine, fluorine, and boronic ester functionalities, which provide it with distinct reactivity and versatility in organic synthesis. Its ability to participate in Suzuki-Miyaura coupling reactions makes it a valuable building block for the synthesis of a wide range of complex organic molecules.
Properties
IUPAC Name |
3-chloro-2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BClFNO2/c1-10(2)11(3,4)17-12(16-10)7-5-8(13)9(14)15-6-7/h5-6H,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZRZNYRICKWBKF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(N=C2)F)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BClFNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60682361 |
Source
|
Record name | 3-Chloro-2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60682361 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.50 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1220219-73-7 |
Source
|
Record name | 3-Chloro-2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60682361 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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